N-(4-butoxyphenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
Description
Properties
IUPAC Name |
N-(4-butoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-2-3-15-28-17-12-10-16(11-13-17)22-20(26)9-6-14-25-21(27)18-7-4-5-8-19(18)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASGJPXWGASXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butoxyphenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic compound that has garnered attention due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a butoxyphenyl group and a benzotriazine moiety, which are significant for its biological interactions.
Biological Activity Overview
1. Anticancer Potential
Research indicates that compounds containing benzotriazine derivatives exhibit promising anticancer properties. For instance, studies have shown that similar benzotriazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins such as p53 and Bcl-2 .
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory potential. In vitro studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential application in treating inflammatory diseases .
3. Modulation of Enzymatic Activity
The compound may also act as an inhibitor of specific enzymes involved in drug metabolism. For example, it has been suggested that benzotriazine derivatives can modulate cytochrome P450 enzymes, which play a crucial role in drug metabolism and clearance. This property could enhance the bioavailability of co-administered drugs.
Table 1: Summary of Biological Activities
Case Study: In Vivo Anti-inflammatory Effects
In a recent study examining the anti-inflammatory effects of related compounds, researchers administered this compound to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results indicated a significant reduction in serum levels of IL-6 and TNF-alpha compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Substituent Variations
The compound shares its benzotriazinone butanamide core with derivatives synthesized in (e.g., compounds 14a–14n) and commercial analogs like BG14423 (4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide) . Key differences lie in the N-substituent:
*Calculated based on structural similarity to BG14423 .
Therapeutic Potential
The benzotriazinone core is implicated in modulating GPR139, a receptor linked to neurological and metabolic disorders . Compared to BG14423 (trifluoromethoxy substituent), the target compound’s butoxy group may alter binding affinity due to differences in electronic effects (electron-donating vs. electron-withdrawing). For example:
- BG14423 : Trifluoromethoxy enhances metabolic stability via resistance to oxidative degradation.
Physicochemical Comparison
- Melting Point : Analogous compounds like 14n (phenyl substituent) have higher melting points (>200°C) due to crystalline packing, while alkoxy-substituted derivatives (e.g., butoxy) may exhibit lower melting points (~150–170°C) due to reduced symmetry .
- Solubility : The butoxy group’s hydrophobicity likely reduces water solubility compared to 14a (ethyl substituent) but improves lipid solubility relative to 14n .
Q & A
Q. What are the optimal synthetic routes for N-(4-butoxyphenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions starting from precursors such as 4-butoxyaniline and benzotriazinone derivatives. Key steps include:
- Amide bond formation : Coupling the butoxyphenyl moiety with the benzotriazinone-containing butanamide backbone using activating agents like EDCl/HOBt.
- Oxidation/cyclization : Controlled oxidation to stabilize the dihydrobenzotriazinone ring.
Optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) to maximize yield (70–85%) and purity (>95%). Purification via column chromatography or recrystallization is recommended.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the butoxyphenyl group (δ 6.8–7.2 ppm for aromatic protons) and amide carbonyl (δ 165–170 ppm).
- High-Resolution Mass Spectrometry (HR-MS) : To verify the molecular ion peak (e.g., [M+H] at m/z 424.1895).
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O-C in butoxyphenyl).
- HPLC : For purity assessment (>98%) using a C18 column and acetonitrile/water gradient.
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Receptor binding assays : Radioligand displacement studies (e.g., for G-protein-coupled receptors) to measure IC values.
- Enzyme inhibition assays : Kinetic studies using fluorogenic substrates to assess inhibition of target enzymes (e.g., kinases or proteases).
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate EC values.
Advanced Research Questions
Q. How do structural modifications in the benzotriazinone moiety influence biological activity and receptor binding?
Modifications such as:
- Substituent addition (e.g., methyl or chloro groups) on the benzotriazinone ring alter steric hindrance and electronic effects, impacting binding affinity. For example, methyl groups at position 7 increase lipophilicity, enhancing membrane permeability but reducing solubility.
- Ring expansion (e.g., replacing benzotriazinone with quinazolinone) shifts hydrogen-bonding patterns, as shown in docking simulations using AutoDock Vina.
Methodologically, synthesize analogs via Suzuki coupling or nucleophilic substitution, then correlate structural changes with activity using regression models.
Q. How can computational modeling predict binding interactions and guide rational drug design?
- Molecular docking : Use Schrödinger Suite or MOE to model interactions with target proteins (e.g., kinase ATP-binding pockets). Key interactions include hydrogen bonds between the benzotriazinone carbonyl and Lys123 or π-π stacking with Phe156.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to prioritize stable complexes.
- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity.
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Re-evaluate activity using standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) if IC values conflict with cellular activity.
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
Q. How should structure-activity relationship (SAR) studies be designed to balance synthetic feasibility and biological relevance?
- Fragment-based design : Synthesize truncated analogs (e.g., removing the butoxyphenyl group) to identify critical pharmacophores.
- Parallel synthesis : Use robotic platforms to generate 50–100 derivatives with systematic variations (e.g., alkyl chain length, substituent position).
- Free-Wilson analysis : Quantify contributions of substituents to activity, enabling prioritization of synthetic targets.
Q. What analytical methods quantify the compound’s stability under physiological or extreme conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions.
- LC-MS/MS : Monitor degradation products (e.g., hydrolyzed amide or oxidized triazinone) and quantify stability using Arrhenius kinetics.
- Solid-state stability : Use DSC (differential scanning calorimetry) to assess thermal decomposition thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
